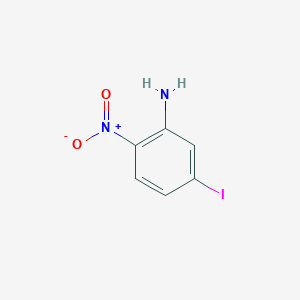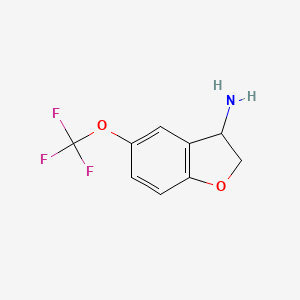
(R)-1-(5-Fluoro-2-methylphenyl)butan-1-amine hcl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-1-(5-Fluoro-2-methylphenyl)butan-1-amine hydrochloride is a chiral amine compound that features a fluorinated aromatic ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(5-Fluoro-2-methylphenyl)butan-1-amine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-fluoro-2-methylbenzene and butan-1-amine.
Reaction Conditions: The reaction conditions may include the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the hydrochloride salt form.
Industrial Production Methods
In an industrial setting, the production of ®-1-(5-Fluoro-2-methylphenyl)butan-1-amine hydrochloride may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and quality control measures is essential to maintain consistency in production.
化学反応の分析
Types of Reactions
®-1-(5-Fluoro-2-methylphenyl)butan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The aromatic ring can undergo substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nitrating mixtures (HNO3/H2SO4) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while substitution reactions can introduce new functional groups onto the aromatic ring.
科学的研究の応用
®-1-(5-Fluoro-2-methylphenyl)butan-1-amine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound may be studied for its interactions with biological systems and potential as a biochemical probe.
Medicine: Research may explore its potential therapeutic effects and use in drug development.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of ®-1-(5-Fluoro-2-methylphenyl)butan-1-amine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that mediate its effects. The compound’s fluorinated aromatic ring and amine group play crucial roles in its binding and activity.
類似化合物との比較
Similar Compounds
®-1-(5-Fluoro-2-methylphenyl)butan-1-amine: The non-hydrochloride form of the compound.
(S)-1-(5-Fluoro-2-methylphenyl)butan-1-amine hydrochloride: The enantiomer of the compound.
1-(5-Fluoro-2-methylphenyl)butan-1-amine: The racemic mixture of the compound.
Uniqueness
®-1-(5-Fluoro-2-methylphenyl)butan-1-amine hydrochloride is unique due to its specific chiral configuration and the presence of a fluorine atom on the aromatic ring
特性
分子式 |
C11H17ClFN |
|---|---|
分子量 |
217.71 g/mol |
IUPAC名 |
(1R)-1-(5-fluoro-2-methylphenyl)butan-1-amine;hydrochloride |
InChI |
InChI=1S/C11H16FN.ClH/c1-3-4-11(13)10-7-9(12)6-5-8(10)2;/h5-7,11H,3-4,13H2,1-2H3;1H/t11-;/m1./s1 |
InChIキー |
FPFDYLWZWZRYFN-RFVHGSKJSA-N |
異性体SMILES |
CCC[C@H](C1=C(C=CC(=C1)F)C)N.Cl |
正規SMILES |
CCCC(C1=C(C=CC(=C1)F)C)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(3R)-3-Amino-3-[2-chloro-3-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B13039120.png)
![8-Chloro-3-iodo-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13039126.png)
![6-Fluoropyrazolo[1,5-a]pyridin-3-amine hydrochloride](/img/structure/B13039138.png)










